molecular formula C12H14FN B2811901 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287344-56-1

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2811901
CAS No.: 2287344-56-1
M. Wt: 191.249
InChI Key: PTGKMLZBNAZXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical behavior, making it a valuable molecule in various fields of research and industry.

Chemical Reactions Analysis

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: Electrophilic addition reactions can be performed on the bicyclo[1.1.1]pentane core, introducing various functional groups

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[1.1.1]pentane core play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its unique structure allows it to escape metabolic degradation, enhancing its stability and bioavailability .

Comparison with Similar Compounds

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 3-(3-Fluoro-2-methylphenyl)bicyclo[11

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGKMLZBNAZXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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